molecular formula C17H14FN3O3S B2955057 N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide CAS No. 392243-55-9

N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide

Cat. No. B2955057
CAS RN: 392243-55-9
M. Wt: 359.38
InChI Key: YCCBCFGJBXWUME-UHFFFAOYSA-N
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Description

“N-(5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl)-3,4-dimethoxybenzamide” is a complex organic compound. It contains a fluorophenyl group, a thiadiazol group, and a dimethoxybenzamide group . These groups are common in many pharmaceuticals and could potentially have various biological activities .


Synthesis Analysis

The synthesis of similar compounds often involves multi-step reactions. For instance, a fluorinated pyrazole was synthesized via a two-step reaction involving the synthesis of pyrazoline via a one-pot three-component reaction under microwave irradiation, followed by the synthesis of pyrazole via oxidative aromatization of pyrazoline under conventional heating .


Molecular Structure Analysis

The molecular structure of similar compounds is often confirmed by spectroscopic analysis, including FT-IR, HR-MS, 1D and 2D NMR analysis .


Chemical Reactions Analysis

The chemical reactions involved in the synthesis of similar compounds often involve one-pot reactions and oxidative aromatization .


Physical And Chemical Properties Analysis

The physical and chemical properties of similar compounds can be determined using various techniques. For example, 4-Fluorophenol, a compound with a similar fluorophenyl group, has a melting point of 43-46 °C, a boiling point of 185 °C, and a density of 1.22 .

Scientific Research Applications

Fluorescence and Biological Activity in Thiadiazole Derivatives

Research has shown that certain 1,3,4-thiadiazole derivatives exhibit non-typical fluorescence effects, which have significant implications for their biological activity. These compounds, including 2-amino-5-phenyl-1,3,4-thiadiazole and its analogs, demonstrate dual fluorescence in solutions with varying hydrogen ion concentrations. This phenomenon is linked to molecular aggregation and the structure of the substituent system, influencing charge transfer processes. Such fluorescence effects make these compounds potential candidates for use as effective fluorescence probes or pharmaceuticals with antimycotic properties. The biological studies further suggest a high pharmacological potential for these compounds due to their observed fluorescence emission effects (Budziak et al., 2019).

Anticancer and Neuroprotective Activities

Further investigation into 2-amino-1,3,4-thiadiazole based compounds, specifically 2-(4-fluorophenylamino)-5-(2,4-dihydroxyphenyl)-1,3,4-thiadiazole (FABT), has revealed promising anticancer activities. FABT inhibited the proliferation of tumor cells derived from various cancers, including nervous system and peripheral cancers like colon adenocarcinoma and lung carcinoma. Remarkably, FABT also exhibited a trophic effect in neuronal cell culture without affecting the viability of normal cells, indicating its potential as a neuroprotective agent. Quantum-chemical calculations have been used to explore the interactions of FABT with receptors, providing insights into its mechanism of action (Rzeski, Matysiak, & Kandefer-Szerszeń, 2007).

Antimicrobial Applications

The synthesis of fluorobenzamides containing thiazole and thiazolidine has led to the identification of promising antimicrobial analogs. These compounds, particularly those with a fluorine atom at the 4th position of the benzoyl group, have shown significant activity against Gram-positive and Gram-negative bacteria, as well as fungi. The antimicrobial screening emphasizes the role of the fluorine atom in enhancing the activity of these compounds, suggesting their potential use in combating microbial infections (Desai, Rajpara, & Joshi, 2013).

Mechanism of Action

The mechanism of action of such compounds would depend on their specific biological activity. For instance, some fluorinated pyrazoles have been found to have binding affinity to human estrogen alpha receptor (ERα) .

Safety and Hazards

Safety and hazards of similar compounds can vary. For instance, 4-Fluorophenol is considered hazardous, causing skin irritation, serious eye irritation, and may cause respiratory irritation .

properties

IUPAC Name

N-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]-3,4-dimethoxybenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H14FN3O3S/c1-23-13-8-5-11(9-14(13)24-2)15(22)19-17-21-20-16(25-17)10-3-6-12(18)7-4-10/h3-9H,1-2H3,(H,19,21,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YCCBCFGJBXWUME-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=C(C=C(C=C1)C(=O)NC2=NN=C(S2)C3=CC=C(C=C3)F)OC
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H14FN3O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

359.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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